(1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
(1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features both indole and piperazine moieties. The indole structure is known for its presence in many natural products and pharmaceuticals, while the piperazine ring is commonly found in various medicinal compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Piperazine Moiety: The piperazine ring is often synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling of Indole and Piperazine: The indole and piperazine moieties are coupled using a suitable linker, such as a methanone group, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone linker, using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in drug discovery and development.
Medicine
The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to receptor sites, while the piperazine ring can enhance the binding affinity and specificity. This dual interaction can modulate signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-indol-4-yl)[4-(2-thienyl)piperazin-1-yl]methanone: Similar structure with a thiophene ring instead of a pyridine ring.
(1-methyl-1H-indol-4-yl)[4-(benzyl)piperazin-1-yl]methanone: Similar structure with a benzyl group instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in (1-methyl-1H-indol-4-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone provides unique electronic properties that can enhance its binding affinity and specificity to biological targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
(1-methylindol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-21-10-8-15-16(5-4-6-17(15)21)19(24)23-13-11-22(12-14-23)18-7-2-3-9-20-18/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUXSXTMZQITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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